molecular formula C6H13NO B146200 Hexanoamide CAS No. 628-02-4

Hexanoamide

Cat. No. B146200
CAS RN: 628-02-4
M. Wt: 115.17 g/mol
InChI Key: ALBYIUDWACNRRB-UHFFFAOYSA-N
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Description

Hexanoamide is an organic compound with the formula C6H13NO2. It is a colorless, flammable liquid that is soluble in water and has a wide range of applications in industry and research. This compound is used as a solvent in the synthesis of several pharmaceuticals, and is also used as a plasticizer in the manufacture of polymers and plastics. It is also used in the production of dyes, surfactants, and other chemicals. This compound has been studied extensively for its biochemical and physiological effects, and has been used in numerous scientific research applications.

Scientific Research Applications

1. Antidiabetic Activity

Research has shown that n-hexane extracts from Artocarpus camansi Blanco fruit peels contain hexanoamide and exhibit significant antidiabetic activity. The major compounds in the extract, such as hexadecanoic acid methyl ester and 9,12-octadecadienoyl chloride, contribute to the reduction of blood glucose levels in mice, suggesting potential therapeutic uses in diabetes management (Nasution et al., 2018).

2. Biofuel Application

Several studies have investigated the use of 1-hexanol, a derivative of this compound, as a biofuel in diesel engines. Adjusting fuel injection time and incorporating 1-hexanol into diesel engines have been found to improve combustion, performance, and emission characteristics. This points towards the potential of this compound derivatives in creating more efficient and environmentally friendly fuel options (Santhosh & Kumar, 2021), (Nour et al., 2021).

3. Industrial and Agricultural Enhancements

This compound and its derivatives have been applied in various industrial and agricultural settings. For instance, hexanoic acid, closely related to this compound, has been used as a resistance inducer in tomato plants against pathogens, demonstrating the potential for agricultural applications in enhancing plant resilience to diseases (Scalschi et al., 2014). In the industrial sector, this compound derivatives have shown promise in improving the compatibility between different polymers, contributing to advancements in materials science (Giannotta et al., 2001).

4. Bioremediation

Research on BioTiger™, a microbial consortium, revealed its ability to biodegrade hexanoic acid and other toxic contaminants in oil sands tailings. This suggests the potential of this compound and its derivatives in bioremediation efforts to clean up environmentally hazardous sites (Reddy et al., 2020).

5. Food Safety Applications

Hexanal and hexanoic acid, compounds related to this compound, have been studied for their antimicrobial effects in food safety. Their inhibitory effects on pathogens like E. coli, Salmonella enteritidis, and Listeria monocytogenes suggest their potential application in extending the shelf life and improving the safety of minimally processed foods (Lanciotti et al., 2003).

Biochemical Analysis

Biochemical Properties

Hexanoamide plays a significant role in biochemical reactions, particularly in its interactions with enzymes. One notable enzyme that interacts with this compound is amidase from Aspergillus nidulans. Amidase catalyzes the hydrolysis of this compound to produce hexanoic acid and ammonia. This reaction is crucial for the metabolism of this compound in microbial systems . Additionally, this compound has been shown to interact with biosurfactants produced by microbial strains, which can enhance its solubility and facilitate its biodegradation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, this compound can be metabolized to hexanoic acid, which enters the fatty acid degradation pathway. This process impacts cellular energy production and lipid metabolism. Furthermore, this compound has been observed to affect the expression of genes involved in the production of biosurfactants, which play a role in cell membrane integrity and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes and proteins. The hydrolysis of this compound by amidase involves the formation of an enzyme-substrate complex, followed by the cleavage of the amide bond. This reaction results in the release of hexanoic acid and ammonia, which can further participate in metabolic pathways. Additionally, this compound’s interaction with biosurfactants suggests a role in modulating membrane-associated processes and enzyme activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in the presence of specific enzymes or acidic conditions. Long-term studies have shown that this compound can be metabolized by microbial consortia, leading to the gradual degradation of the compound and its conversion to hexanoic acid . These temporal effects are important for understanding the compound’s behavior in bioremediation applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound may have minimal impact on cellular functions, while higher doses can lead to significant metabolic changes. In some studies, high doses of this compound have been associated with toxic effects, including disruptions in lipid metabolism and liver function. These findings highlight the importance of dosage considerations in the application of this compound in biomedical research .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its conversion to hexanoic acid. The enzyme amidase catalyzes this conversion, which is a key step in the fatty acid degradation pathway. Hexanoic acid can then be further metabolized through β-oxidation, leading to the production of acetyl-CoA and subsequent entry into the citric acid cycle. This metabolic pathway is essential for energy production and lipid metabolism in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the uptake and localization of this compound in target cells. Additionally, the compound’s solubility can be enhanced by biosurfactants, which aid in its distribution and accumulation in microbial cells. Understanding the transport and distribution of this compound is crucial for optimizing its use in bioremediation and industrial applications .

properties

IUPAC Name

hexanamide
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InChI

InChI=1S/C6H13NO/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H2,7,8)
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InChI Key

ALBYIUDWACNRRB-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC(=O)N
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Molecular Formula

C6H13NO
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Related CAS

30643-90-4
Record name Hexanamide, homopolymer
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DSSTOX Substance ID

DTXSID6020696
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Molecular Weight

115.17 g/mol
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Physical Description

Hexanamide appears as colorless crystals. (NTP, 1992), Colorless solid; [CAMEO] White crystalline powder; [Alfa Aesar MSDS]
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Boiling Point

491 °F at 760 mmHg (NTP, 1992), 255 °C @ 760 mm Hg
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Solubility

0.1 to 1 mg/mL at 59 °F (NTP, 1992), Soluble in alcohol, ether, benzene, chloroform, SLIGHTLY SOL IN WATER
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Density

0.999 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.999 @ 20 °C/4 °C
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Vapor Pressure

0.00374 [mmHg]
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Color/Form

CRYSTALS FROM ACETONE

CAS RN

628-02-4
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Melting Point

214 °F (NTP, 1992), 101 °C
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Synthesis routes and methods

Procedure details

Alternatively, N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}-6-{[3-(pyridin-2-yldithio)propanoyl]amino}hexanamide was synthesized from 6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride in one step. A mixture of 6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride (68 mg, 0.16 mmol), triethylamine (0.046 mL, 0.32 mmol), and N-succinimidyl 3-(2-pyridyldithio)propionate in tetrahydrofuran (1.6 mL) and DMF (0.5 mL) was stirred at room temperature for 5 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous phase was extracted with ethyl acetate. The organic layers were combined, washed with water and brine, dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by chromatography on silica gel to provide 36 mg of N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}-6-{[3-pyridin-2-yldithio)propanoyl]amino}hexanamide as a colorless oil.
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
6-amino-N-{2-[4-amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl]-1,1-dimethylethyl}hexanamide hydrochloride
Quantity
68 mg
Type
reactant
Reaction Step Two
Quantity
0.046 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Can enzymes be used to synthesize hydroxamic acids from hexanoamide?

A1: Yes, research demonstrates that the enantioselective amidase from Rhodococcus sp. strain R312 can catalyze the transfer of the acyl group from this compound to hydroxylamine, yielding the corresponding hydroxamic acid. [] This reaction follows a Ping Pong Bi Bi mechanism, and exhibits a high turnover number (kcat = 333 s−1) for this compound, highlighting the enzyme's efficiency in utilizing this substrate. []

Q2: Can this compound be used as a building block for synthesizing nitriles? If so, what are the key reaction conditions and what role do additives play?

A3: Yes, this compound can be converted to hexanenitrile with high yield using dimethylzirconocene ([Cp2Zr(CH3)2]). [] The reaction proceeds through the formation of a methylzirconium amide intermediate. Interestingly, the addition of chloride sources, such as LiCl or tetra-n-hexylammonium chloride (hex4NCl), significantly enhances the reaction rate. [] Kinetic studies and isotopic labeling experiments suggest that chloride facilitates the rate-determining step by assisting in the displacement of the carbonyl oxygen from the zirconium center, ultimately enabling methane elimination and nitrile formation. []

Q3: Is this compound considered a volatile corrosion inhibitor, and if so, how is it typically incorporated into formulations for this purpose?

A4: Yes, this compound is identified as a potential volatile corrosion inhibitor for magnesium alloys. [] Formulations typically include a blend of amide (10-30 wt%), amine (30-70 wt%), azole (5-25 wt%), organic salts (5-20 wt%), and urea or thiourea (10-30 wt%). [] The presence of this compound contributes to the long-term corrosion protection by slowly evaporating and creating a protective atmosphere. []

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